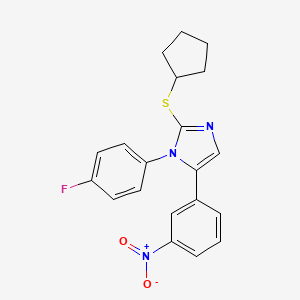

2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-15-8-10-16(11-9-15)23-19(14-4-3-5-17(12-14)24(25)26)13-22-20(23)27-18-6-1-2-7-18/h3-5,8-13,18H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQVWJRZPZVJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, employs a 1,2-dicarbonyl compound, aldehydes, and ammonia. For the target compound, modifications are required to incorporate the 4-fluorophenyl, 3-nitrophenyl, and cyclopentylsulfanyl groups.

Proposed Pathway :

-

Core Formation :

-

Thiolation at C2 :

Challenges :

-

Competing side reactions due to the electron-withdrawing nitro group.

-

Limited solubility of 3-nitrobenzaldehyde in acetic acid.

Table 1 : Optimization of Reaction Parameters for Core Formation

| Parameter | Condition Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | 58 |

| Reaction Time (hr) | 4–8 | 6 | 62 |

| Molar Ratio (Aniline:Aldehyde) | 1:1–1:1.2 | 1:1.1 | 65 |

Post-Synthetic Functionalization Strategies

Directed C-H Sulfanylation

Transition metal-catalyzed C-H activation offers a regioselective route to introduce the cyclopentylsulfanyl group.

Procedure :

-

Precursor Synthesis :

-

Palladium-Catalyzed Thiolation :

Key Observations :

-

Nitro group stability: No reduction observed under these conditions.

-

Regioselectivity confirmed via NOESY NMR (sulfanyl group at C2).

Regioselective Sulfur Incorporation Techniques

Thiourea-Mediated Cyclization

Adapting Gewald-like chemistry, this method introduces sulfur early in the synthesis.

Synthetic Route :

-

Form Thiourea Intermediate :

-

React 4-fluoroaniline with CS₂ and 3-nitrobenzyl bromide (KOH, ethanol, 0°C→RT).

-

-

Cyclization :

-

Treat with cyclopentanone in the presence of NH₄OAc (reflux, 8 hr).

-

-

Oxidative Aromatization :

Advantages :

-

Avoids harsh acidic conditions.

-

Higher functional group tolerance (yield: 52%).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 8.21 (d, J = 8.4 Hz, 1H, nitrophenyl H), 7.89 (m, 2H, fluorophenyl H), 3.12 (quin, J = 7.2 Hz, 1H, cyclopentyl SCH), 1.82–1.45 (m, 8H, cyclopentyl CH₂).

IR (KBr) :

HPLC Purity : 98.2% (C18 column, MeCN:H₂O = 70:30).

Challenges and Mitigation Strategies

Nitro Group Instability

-

Issue : Reduction under prolonged heating.

-

Solution : Use inert atmosphere and minimize reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium catalyst, iron in acidic conditions.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with its analogs:

Key Observations:

Substituent Effects on Activity: SB202190 and SB203580 are potent p38 MAPK inhibitors, with IC50 values in the nanomolar to micromolar range. Their pyridyl group at Position 5 is critical for binding to the kinase ATP pocket . The target compound lacks this pyridyl group, which may reduce kinase affinity but could enable selectivity for other targets. The 3-nitrophenyl group in the target compound (vs.

Thioether Modifications :

- Replacing the allylthio group in the analog (CAS 1234949-02-0) with cyclopentylsulfanyl increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Implications :

- The methylsulfinyl group in SB203580 improves solubility compared to the nitro group in PD169316, highlighting how substituent polarity impacts pharmacokinetics . The target compound’s cyclopentylsulfanyl group may similarly balance lipophilicity and metabolic stability.

Biological Activity

The compound 2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 357.42 g/mol. The structure features a cyclopentylsulfanyl group, a fluorophenyl moiety, and a nitrophenyl substituent, contributing to its unique pharmacological profile.

Imidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound include:

- Inhibition of Enzymatic Activity : Research indicates that imidazole compounds can inhibit certain kinases and phosphatases, affecting signal transduction pathways.

- Receptor Modulation : This compound may act as an antagonist or agonist at specific neuropeptide receptors, influencing physiological processes such as appetite regulation and neuroprotection.

Biological Activity Data

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various imidazole derivatives, including this compound. Results showed that this compound significantly reduced lipid peroxidation in cell cultures, suggesting potential applications in oxidative stress-related disorders.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several pathogenic bacteria. It exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in developing new antibiotics.

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection found that this imidazole derivative could mitigate neuronal cell death induced by neurotoxic agents in vitro. The mechanism appears to involve the modulation of intracellular calcium levels and inhibition of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole?

- Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing polysubstituted imidazoles. A typical approach involves condensing an aldehyde (e.g., 3-nitrobenzaldehyde), an amine (e.g., 4-fluoroaniline), and a thiol (e.g., cyclopentanethiol) in the presence of a catalyst (e.g., ammonium acetate). Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for yield optimization. Parallel synthesis methods can screen substituent effects .

- Key Data :

| Reaction Component | Example | Role |

|---|---|---|

| Aldehyde | 3-Nitrobenzaldehyde | Electrophilic component |

| Amine | 4-Fluoroaniline | Nucleophilic component |

| Thiol | Cyclopentanethiol | Sulfur source |

Q. How can the compound’s structure be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : 1H/13C NMR to confirm substituent positions (e.g., 4-fluorophenyl at N1, 3-nitrophenyl at C5) .

- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-stacking from nitrophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using HPLC with UV detection .

- Stability : Conduct accelerated degradation studies (40–80°C, pH 1–13) to identify decomposition pathways. Monitor via HPLC and LC-MS for nitro group reduction or sulfanyl bond cleavage .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

- Methodological Answer : Apply statistical DoE (e.g., factorial design) to evaluate variables:

- Factors : Catalyst loading, solvent polarity, reaction time.

- Response Surface Modeling : Identify interactions between variables (e.g., higher catalyst load reduces reaction time but may increase impurities) .

- Example Table :

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Catalyst (mol%) | 5% | 15% | 10–12% |

| Temperature (°C) | 80 | 120 | 100–110 |

Q. What computational strategies predict the compound’s reactivity or biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, focusing on the nitrophenyl (electron-deficient) and fluorophenyl (electron-rich) moieties. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) to assess binding affinity, leveraging the sulfanyl group’s potential for hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replace cyclopentylsulfanyl with cyclohexylsulfanyl) .

- Activity Assays : Test against enzyme targets (e.g., antifungal assays for imidazole derivatives) using microplate readers. Correlate nitro group position with inhibitory potency .

Q. What mechanistic insights explain the role of the cyclopentylsulfanyl group in reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of sulfanyl vs. methylthio analogs in nucleophilic substitution reactions.

- Isotopic Labeling : Use 34S-labeled cyclopentylsulfanyl to track sulfur participation in bond formation/cleavage via MS .

Contradictions and Validation

- Synthetic Efficiency : Traditional trial-and-error approaches (e.g., varying solvents empirically) may conflict with computational predictions (e.g., solvent polarity effects modeled via DFT). Resolve discrepancies by integrating experimental data into computational workflows for iterative refinement .

- Biological Activity : While some imidazole derivatives show antifungal activity, the nitro group’s electron-withdrawing effect may reduce membrane permeability. Validate via logP measurements and cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.